N-{[4-(4-fluorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound is a 1,2,4-triazole derivative featuring an adamantane-1-carboxamide moiety, a 4-fluorophenyl group at position 4 of the triazole ring, and a sulfanyl-linked carbamoylmethyl substituent at position 3.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FN5O2S/c1-18-2-6-23(7-3-18)32-26(36)17-38-28-34-33-25(35(28)24-8-4-22(30)5-9-24)16-31-27(37)29-13-19-10-20(14-29)12-21(11-19)15-29/h2-9,19-21H,10-17H2,1H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYBHHXNVRKHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Adamantane Moiety: This is usually done through amide bond formation, utilizing adamantane-1-carboxylic acid and suitable coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[4-(4-fluorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-Containing Triazole Derivatives
describes 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl or phenyl) and their alkylthio derivatives. Key differences include:
- Substituents : The target compound replaces the thione (-SH) group with a carbamoylmethyl sulfanyl chain, enhancing stability and enabling hydrogen bonding.
- Synthesis: Alkylation of triazole-3-thiones with α-halogenoalkanes (e.g., 1-bromohexane) in n-butanol yields derivatives with alkylthio groups . The target compound likely requires a more complex alkylation step to introduce the carbamoylmethyl sulfanyl moiety.
- Physical Properties :
| Compound Type | Melting Point Range (°C) | Yield (%) |
|---|---|---|
| 5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones | 180–220 | 70–85 |
| Target Compound | Not reported | Not reported |
The higher melting points of thione derivatives suggest stronger intermolecular forces (e.g., hydrogen bonding via -SH) compared to the sulfanyl-linked carboxamide in the target compound .
Fluorophenyl-Substituted Triazoles
lists 5-(3-chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) and analogs. Key comparisons:
- Electronic Effects : The 4-fluorophenyl group in the target compound may enhance electron-withdrawing effects compared to 3-chlorophenyl in 22a, influencing reactivity and binding affinity.
- The target compound’s carbamoylmethyl sulfanyl group may require optimized reaction conditions to maintain similar yields.
Carboxamide-Linked Triazoles
synthesizes N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides via carboxamide coupling. Differences include:
- Triazole Isomerism : The target compound uses a 1,2,4-triazole core, whereas focuses on 1,2,3-triazoles. The 1,2,4-triazole’s ring strain and hydrogen-bonding capacity may confer distinct pharmacological properties.
- Substituent Diversity : The adamantane group in the target compound introduces rigidity and hydrophobicity absent in ’s simpler aryl substituents.
Pharmacological and Physicochemical Insights
- Antihypoxic Activity : highlights that adamantane-containing triazole derivatives exhibit antihypoxic effects in rat models, with activity dependent on alkyl chain length in sulfanyl substituents . The target compound’s carbamoylmethyl sulfanyl group may modulate this activity.
Biological Activity
N-{[4-(4-fluorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a quinazoline core and a triazole structure, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A quinazoline core , recognized for its biological activity.
- A thioether linkage , which may enhance the compound's stability and biological interactions.
- An adamantane moiety , which contributes to the lipophilicity and cellular uptake of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, leading to various biological effects. The compound may also modulate signaling pathways through its interaction with cellular receptors.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial effects against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values are often comparable to established antibiotics, indicating potential therapeutic applications in treating infections .
- Anticancer Activity : The triazole moiety has been associated with anticancer properties. Research suggests that compounds featuring this structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of cell cycle progression .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited an MIC similar to that of traditional antibiotics such as ciprofloxacin and ketoconazole .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of triazole compounds demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Research Findings Summary
| Property | Findings |
|---|---|
| Antimicrobial | MIC values comparable to ciprofloxacin and ketoconazole |
| Anticancer | Induces apoptosis; inhibits proliferation in cancer cell lines |
| Anti-inflammatory | Reduces inflammation in preclinical models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
